

1-Naphthylglyoxal hydrate chemical properties and structure

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Compound of Interest

Compound Name: 1-Naphthylglyoxal hydrate

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1-Naphthylglyoxal Hydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties and structure of **1-Naphthylglyoxal hydrate**, a valuable building block in organic synthesis and potential intermediate for pharmaceutical development. This document consolidates available data on its physicochemical properties, structural information, and provides a representative synthetic approach.

Core Chemical Properties and Structure

1-Naphthylglyoxal hydrate, with the CAS number 16208-20-1, is a geminal diol derivative of 1-naphthylglyoxal. Its structure combines a naphthalene ring system with a hydrated glyoxal functional group, making it a reactive intermediate for the synthesis of a variety of heterocyclic compounds and other complex organic molecules.

Structural Information

The fundamental structure of **1-Naphthylglyoxal hydrate** is characterized by a 1-naphthalenyl group attached to a 2,2-dihydroxyethanone moiety.

Identifier	Value
IUPAC Name	2,2-dihydroxy-1-(naphthalen-1-yl)ethan-1-one
Molecular Formula	C ₁₂ H ₁₀ O ₃ [1]
Molecular Weight	202.21 g/mol [1] [2]
CAS Number	16208-20-1 [1] [3]
InChI	InChI=1S/C12H8O2.H2O/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11;/h1-8H;1H2 [2]
SMILES	O=C(C=O)c1cccc2ccccc12.O

Physicochemical Data

The following table summarizes the available quantitative data for **1-Naphthylglyoxal hydrate**. It is important to note that some of these values are predicted and should be confirmed experimentally.

Property	Value	Source
Melting Point	108-111 °C (for 2-Naphthylglyoxal hydrate)	[4]
Boiling Point	401.7 °C at 760 mmHg	[3]
Flash Point	196.7 °C	[3]
Vapor Pressure	3.58E-07 mmHg at 25°C	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **1-Naphthylglyoxal hydrate**. While detailed spectra are best sourced from dedicated databases, the expected spectral features are outlined below.

Spectroscopic Technique	Key Expected Features
^1H NMR	Aromatic protons of the naphthalene ring, a singlet for the methine proton of the diol, and a broad singlet for the hydroxyl protons.
^{13}C NMR	Resonances for the carbonyl carbon, the diol carbon, and the aromatic carbons of the naphthalene ring.
IR Spectroscopy	Characteristic absorption bands for O-H stretching (broad), C=O stretching, and C-H and C=C stretching from the aromatic ring.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the naphthyl and glyoxal moieties.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-Naphthylglyoxal hydrate** is not readily available in the public domain, a general and widely used method for the synthesis of arylglyoxals is the oxidation of the corresponding acetophenone derivative using selenium dioxide. This approach can be adapted for the preparation of **1-Naphthylglyoxal hydrate**.

Representative Synthesis of 1-Naphthylglyoxal Hydrate

Reaction: Oxidation of 1'-acetonaphthone.

Reagents and Solvents:

- 1'-Acetonaphthone
- Selenium Dioxide (SeO_2)
- Dioxane (or a similar solvent like aqueous ethanol)

- Water

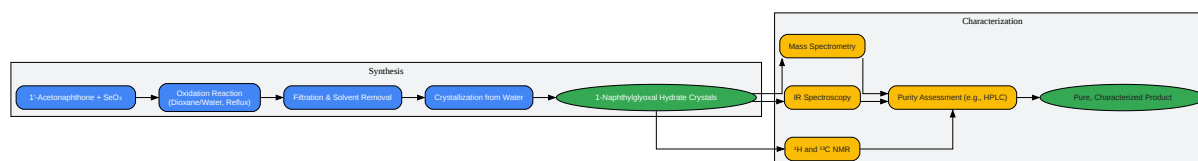
Procedure:

- **Dissolution:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve selenium dioxide in a minimal amount of water by gentle heating. To this solution, add dioxane.
- **Addition of Starting Material:** Add 1'-acetonaphthone to the reaction mixture.
- **Reflux:** Heat the mixture to reflux and maintain the reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, the mixture is cooled to room temperature. The precipitated selenium metal is removed by filtration.
- **Isolation:** The solvent is removed from the filtrate under reduced pressure to yield the crude 1-naphthylglyoxal.
- **Hydration and Purification:** The crude product is then dissolved in hot water and allowed to cool. The **1-Naphthylglyoxal hydrate** will crystallize upon cooling. The crystals can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Note: Selenium dioxide is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of **1-Naphthylglyoxal hydrate**.



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Caption: A logical workflow for the synthesis and characterization of **1-Naphthylglyoxal hydrate**.

Signaling Pathways and Biological Applications

Currently, there is limited specific information available in peer-reviewed literature detailing the involvement of **1-Naphthylglyoxal hydrate** in specific signaling pathways or its definitive role in drug development. However, arylglyoxal derivatives are known to be versatile precursors for the synthesis of various heterocyclic compounds, some of which exhibit biological activity. The investigation into the biological effects of compounds derived from **1-Naphthylglyoxal hydrate** presents an open area for future research.

Conclusion

1-Naphthylglyoxal hydrate is a key organic compound with significant potential in synthetic chemistry. This guide has provided a summary of its chemical and physical properties, structural details, and a representative synthetic protocol. Further experimental validation of the predicted data and exploration of its applications in medicinal chemistry are encouraged to fully unlock the potential of this versatile molecule.

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